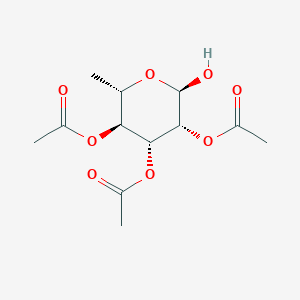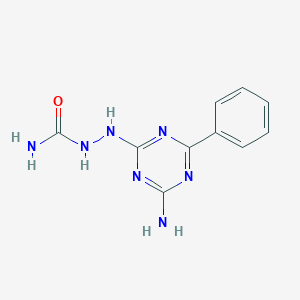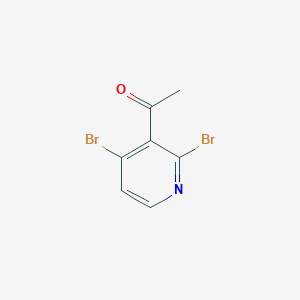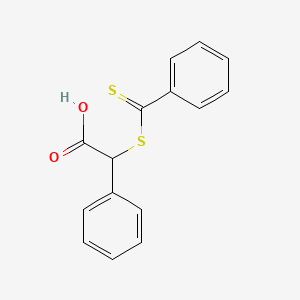
2-(2,6-Dibromophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dibromophenyl)propanenitrile is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dibromophenyl)propanenitrile typically involves the bromination of a suitable precursor, such as 2-phenylpropanenitrile. The reaction is carried out using bromine in the presence of a catalyst, often under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylpropanenitriles can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2-(2,6-Dibromophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dibromophenyl)propanenitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-(2,4-Dibromophenyl)propanenitrile
- 2-(2,6-Dichlorophenyl)propanenitrile
- 2-(2,6-Difluorophenyl)propanenitrile
Comparison: 2-(2,6-Dibromophenyl)propanenitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or fluorinated analogs
Propriétés
Formule moléculaire |
C9H7Br2N |
|---|---|
Poids moléculaire |
288.97 g/mol |
Nom IUPAC |
2-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H7Br2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 |
Clé InChI |
JTVPXSQJMWFBNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1=C(C=CC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)

